molecular formula C20H27FO3 B102326 Estr-4-en-3-one, 6beta-fluoro-17beta-hydroxy-, acetate CAS No. 18119-95-4

Estr-4-en-3-one, 6beta-fluoro-17beta-hydroxy-, acetate

Cat. No. B102326
CAS RN: 18119-95-4
M. Wt: 334.4 g/mol
InChI Key: FQUOEERRKBRWEK-BHJGDWCPSA-N
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Description

Estr-4-en-3-one, 6beta-fluoro-17beta-hydroxy-, acetate is a synthetic steroid hormone that has been widely used in scientific research. It is commonly referred to as fluoxymesterone acetate or Halotestin. This compound is a derivative of testosterone and has been used for various purposes such as improving athletic performance, treating certain medical conditions, and as a research tool.

Mechanism Of Action

Fluoxymesterone acetate binds to androgen receptors in cells and activates them. This leads to an increase in protein synthesis and the growth of muscle tissue. It also leads to an increase in red blood cell production and an increase in bone density.
Biochemical and Physiological Effects:
The biochemical and physiological effects of fluoxymesterone acetate are similar to those of testosterone. It has anabolic effects on muscle tissue, leading to an increase in muscle mass and strength. It also has androgenic effects, leading to an increase in male characteristics such as body hair growth and a deepening of the voice. It can also lead to an increase in red blood cell production and an increase in bone density.

Advantages And Limitations For Lab Experiments

One advantage of using fluoxymesterone acetate in lab experiments is its high potency. It is a very potent androgen and can produce significant effects at low doses. This makes it useful for studying the effects of androgens on various physiological processes. However, one limitation of using fluoxymesterone acetate is its potential for toxicity. It can cause liver damage and other adverse effects if used at high doses or for prolonged periods.

Future Directions

There are several future directions for research involving fluoxymesterone acetate. One area of research could be the development of new and improved synthetic androgens that have fewer side effects and are more effective at promoting muscle growth and strength. Another area of research could be the investigation of the effects of androgens on other physiological processes such as metabolism and immune function. Finally, there is also a need for more research on the long-term effects of androgen use on health and well-being.

Synthesis Methods

The synthesis of fluoxymesterone acetate involves the reaction of testosterone with acetic anhydride and a catalyst such as pyridine or anhydrous sodium acetate. The resulting product is then purified using chromatography techniques such as column chromatography or HPLC.

Scientific Research Applications

Fluoxymesterone acetate has been used extensively in scientific research for various purposes. It has been used as a research tool to investigate the mechanism of action of androgen receptors and the effects of androgens on gene expression. It has also been used in studies investigating the effects of androgens on muscle growth and strength.

properties

CAS RN

18119-95-4

Product Name

Estr-4-en-3-one, 6beta-fluoro-17beta-hydroxy-, acetate

Molecular Formula

C20H27FO3

Molecular Weight

334.4 g/mol

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17S)-6-fluoro-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C20H27FO3/c1-11(22)24-19-6-5-17-15-10-18(21)16-9-12(23)3-4-13(16)14(15)7-8-20(17,19)2/h9,13-15,17-19H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19+,20+/m1/s1

InChI Key

FQUOEERRKBRWEK-BHJGDWCPSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)F)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)F)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)F)C

Origin of Product

United States

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